Urea nitrate

Catalog No.
S595799
CAS No.
124-47-0
M.F
CH5N3O4
M. Wt
123.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea nitrate

CAS Number

124-47-0

Product Name

Urea nitrate

IUPAC Name

nitric acid;urea

Molecular Formula

CH5N3O4

Molecular Weight

123.07 g/mol

InChI

InChI=1S/CH4N2O.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4)

InChI Key

AYTGUZPQPXGYFS-UHFFFAOYSA-N

SMILES

C(=O)(N)N.[N+](=O)(O)[O-]

solubility

In alcohol, 1.35 g/100 g at 0 °C, 8.84 g/100 g at 65.3 °C
Insoluble in nitric acid
In water, 9.30 g/100 g at 0 °C, 39.84 g/100 g at 65.3 °C

Synonyms

urea nitrate

Canonical SMILES

C(=O)(N)N.[N+](=O)(O)[O-]

The exact mass of the compound Urea nitrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in alcohol, 1.35 g/100 g at 0 °c, 8.84 g/100 g at 65.3 °cinsoluble in nitric acidin water, 9.30 g/100 g at 0 °c, 39.84 g/100 g at 65.3 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Urea nitrate (CAS 124-47-0) is a crystalline, stable molecular adduct formed from the neutralization of urea with nitric acid. While historically recognized as an energetic material and gas generator, its primary procurement value in modern chemical manufacturing lies in its utility as a highly regioselective nitrating agent and an ultra-efficient solid acid catalyst. Unlike fuming or concentrated liquid nitric acid, urea nitrate is a bench-stable solid that allows for precise stoichiometric control, safer handling, and room-temperature reactivity without the need for harsh mixed-acid environments. It decomposes near its melting point of 152 °C, a critical thermal parameter that dictates both its safe storage limits and its specialized use in low-temperature gas generation formulations [1].

Substituting urea nitrate with standard mixed acid (HNO3/H2SO4) or free nitric acid in organic synthesis frequently results in process failures due to uncontrolled oxidation, amide hydrolysis, and the formation of difficult-to-separate ortho/para isomer mixtures. Urea nitrate's unique hydrogen-bonded structure moderates the release of the nitronium ion, enabling exclusively para-selective nitration of aromatic amines and protecting sensitive functional groups. Furthermore, attempting to replace it with generic solid acids (such as silica-supported acids) or ammonium nitrate in mechanochemical workflows eliminates the specific carbonyl-activation synergy provided by the urea moiety, leading to drastically increased reaction times and lower yields in heterocyclic active pharmaceutical ingredient (API) precursor synthesis[1].

Regioselective Mono-Nitration of Aromatic Amines

In the nitration of aromatic amines and deactivated aromatics, urea nitrate demonstrates exceptional regiocontrol compared to conventional mixed acid systems. When reacted in sulfuric acid at room temperature, urea nitrate yields exclusively the para-isomer (p-nitroaniline derivatives), whereas standard nitric/sulfuric acid mixtures produce complex ortho/para mixtures and dinitro byproducts. Furthermore, urea nitrate achieves high yields of mono-nitrated products without causing the hydrolysis of sensitive amide groups, a common failure point with free nitric acid [1].

Evidence DimensionIsomer selectivity and byproduct formation
Target Compound Data100% para-selectivity for aromatic amines; 0% amide hydrolysis
Comparator Or BaselineStandard mixed acid (HNO3/H2SO4) (Yields ortho/para mixtures and significant amide hydrolysis)
Quantified DifferenceComplete elimination of ortho-isomer and dinitro byproducts
ConditionsRoom temperature nitration in sulfuric acid

Eliminates the need for costly, solvent-intensive chromatographic separation of isomers in pharmaceutical and dye intermediate manufacturing.

Ultra-Fast Mechanochemical Solid Acid Catalysis

Urea nitrate functions as a highly efficient, bifunctional solid acid catalyst in solvent-free mechanochemical synthesis. In the synthesis of 1,2-disubstituted benzimidazoles from aromatic aldehydes and o-phenylenediamine, urea nitrate catalyzes the reaction to 92–99% yield in just 20–30 seconds. In contrast, conventional solution-phase acid catalysis requires 1 to 5 hours of refluxing in organic solvents to achieve comparable or lower yields. The urea moiety actively participates in carbonyl activation while the nitrate provides the necessary Brønsted acidity[1].

Evidence DimensionReaction time and yield
Target Compound Data20–30 seconds reaction time; 92–99% yield
Comparator Or BaselineConventional solution-phase acid catalysis (1–5 hours reaction time in solvent)
Quantified Difference>100x reduction in reaction time with complete elimination of solvent
ConditionsSolvent-free mechanochemical grinding (grindstone chemistry) at room temperature

Enables ultra-fast, highly scalable, and green manufacturing of heterocyclic active pharmaceutical ingredients (APIs) while maximizing reactor throughput.

Thermal Decomposition Profile vs. Ammonium Nitrate

The thermal behavior of urea nitrate is distinctly different from standard energetic baselines like ammonium nitrate, dictating its specific handling and application parameters. Urea nitrate exhibits a low-temperature exothermic decomposition peak, melting and degrading at approximately 152 °C with an activation energy of 158 kJ/mol for the nitrate component. Ammonium nitrate, conversely, melts at 169 °C and requires significantly higher temperatures and initiation energies for decomposition. This lower thermal threshold makes urea nitrate uniquely suited for specialized low-temperature gas generation, but requires stricter temperature controls during storage [1].

Evidence DimensionThermal decomposition onset and activation energy
Target Compound DataDecomposition at ~152 °C; Activation energy 158 kJ/mol
Comparator Or BaselineAmmonium nitrate (Melts at 169 °C; higher thermal stability and initiation threshold)
Quantified Difference~17 °C lower phase transition/decomposition onset
ConditionsIsothermal heating and differential scanning calorimetry (DSC)

Defines the exact thermal boundaries for safe storage and establishes its utility as a specialized low-temperature gas generator.

Regioselective Synthesis of Pharmaceutical Intermediates

Because urea nitrate exclusively yields para-isomers during the nitration of aromatic amines and prevents amide hydrolysis, it is a highly effective reagent for synthesizing para-nitroaniline derivatives and other deactivated aromatic precursors used in active pharmaceutical ingredients (APIs) and advanced dyes [1].

Solvent-Free Mechanochemical Scale-Up

Leveraging its bifunctional catalytic properties, urea nitrate is ideal for the rapid, solvent-free industrial scale-up of heterocyclic compounds, such as 1,2-disubstituted benzimidazoles. Its ability to drive reactions to near-quantitative yields in under a minute drastically reduces reactor time and solvent waste [2].

Low-Temperature Gas Generation Formulations

Due to its specific thermal decomposition profile—melting and decomposing at 152 °C—urea nitrate is utilized in specialized pyrotechnic and gas-generating compositions where a lower initiation threshold is required compared to standard ammonium nitrate-based systems [3].

Color/Form

Monoclinic leaflets from water
White leaflets
Colorless crystals
Crystalline solid
Colorless minerals or prisms

Density

1.690 g/cu cm at 20 °C

LogP

log Kow = -3.51 (est)

Odor

Odorless

Melting Point

152 °C (decomposes)

UNII

DHJ35702MG

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

7.59X10-8 mm Hg at 25 °C (est)

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

124-47-0

Wikipedia

Urea nitrate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 3rd degree

Methods of Manufacturing

By adding an excess of nitric acid to a strong aqueous solution of urea.

Dates

Last modified: 08-15-2023

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